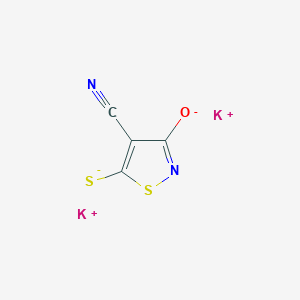
N-(4-azidophenyl)-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-azidophenyl)-2-iodoacetamide (NAPIA) is an organic compound with a unique combination of properties that make it a powerful tool for scientific research. It is a versatile chemical reagent with a wide range of applications in organic synthesis, biochemistry, and chemical biology. NAPIA is a small molecule that can be used to modify proteins, nucleic acids, and other biological molecules. It has a high reactivity and selectivity, making it an ideal reagent for a variety of experiments.
Mécanisme D'action
N-(4-azidophenyl)-2-iodoacetamide acts as a bifunctional reagent, meaning it has two reactive groups that can react with different molecules. The azide group of N-(4-azidophenyl)-2-iodoacetamide can react with nucleophiles such as amines, thiols, and phenols, while the iodoacetamide group can react with electrophiles such as alkenes and alkynes. The reaction of N-(4-azidophenyl)-2-iodoacetamide with proteins and other biological molecules is typically a reversible reaction, meaning that the modification can be reversed by exposure to a reducing agent.
Biochemical and Physiological Effects
N-(4-azidophenyl)-2-iodoacetamide has been used to study the structure and function of proteins and other biological molecules. It has been used to modify proteins to alter their structure and function, and to study the interactions between proteins and other molecules. In addition, N-(4-azidophenyl)-2-iodoacetamide has been used to study the biochemical and physiological effects of modified proteins and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-azidophenyl)-2-iodoacetamide is a useful reagent for lab experiments due to its high reactivity and selectivity. It is a relatively small molecule, making it easy to handle and store. In addition, it is relatively inexpensive and can be stored for long periods of time. However, it is important to note that N-(4-azidophenyl)-2-iodoacetamide is a hazardous compound and should be handled with caution.
Orientations Futures
The use of N-(4-azidophenyl)-2-iodoacetamide in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of N-(4-azidophenyl)-2-iodoacetamide to modify proteins for therapeutic applications, the use of N-(4-azidophenyl)-2-iodoacetamide to study protein-protein interactions, and the use of N-(4-azidophenyl)-2-iodoacetamide to study the structure and function of nucleic acids. In addition, N-(4-azidophenyl)-2-iodoacetamide could be used to study the effects of modified proteins on cellular processes, and to develop new tools for imaging and detection.
Méthodes De Synthèse
N-(4-azidophenyl)-2-iodoacetamide can be synthesized from 4-azidophenol and 2-iodoacetic acid in a two-step reaction. The first step involves the reaction of 4-azidophenol with 2-iodoacetic acid in the presence of a base to form N-(4-azidophenyl)-2-iodoacetamide. The second step involves the removal of the azide group from N-(4-azidophenyl)-2-iodoacetamide to form the desired product. The reaction is carried out in aqueous solution at room temperature.
Applications De Recherche Scientifique
N-(4-azidophenyl)-2-iodoacetamide is widely used in scientific research as a tool to modify proteins and other biological molecules. It can be used to modify proteins and nucleic acids to alter their structure and function. It can also be used to attach fluorescent labels to proteins and other molecules for imaging and detection. In addition, N-(4-azidophenyl)-2-iodoacetamide can be used to modify the structure of small molecules to study their interactions with proteins and other biological molecules.
Propriétés
IUPAC Name |
N-(4-azidophenyl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-8(14)11-6-1-3-7(4-2-6)12-13-10/h1-4H,5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFOMLULPHOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Azidophenyl)-2-iodoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)


